![molecular formula C14H13NO2 B14636505 Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- CAS No. 52903-79-4](/img/structure/B14636505.png)
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with an 8-position substitution of a 3,4-dihydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with 3,4-dihydro-2H-pyran-2-ol. One common method includes the use of a nucleophilic substitution reaction where the hydroxyl group of 3,4-dihydro-2H-pyran-2-ol reacts with a halogenated quinoline derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloroquinoline-3-carbaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated quinoline derivatives and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
3,4-Dihydro-2H-pyran: A structural component that contributes to the compound’s unique properties.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Uniqueness
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the 3,4-dihydro-2H-pyran-2-yloxy group, which enhances its solubility and potentially its biological activity. This substitution also allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
52903-79-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline |
InChI |
InChI=1S/C14H13NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h2-7,9-10,13H,1,8H2 |
InChI Key |
RHYWBVGKPWMUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


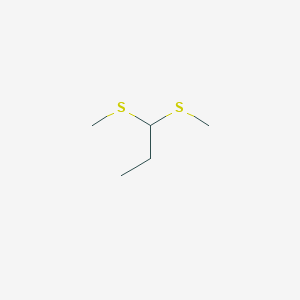
![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)

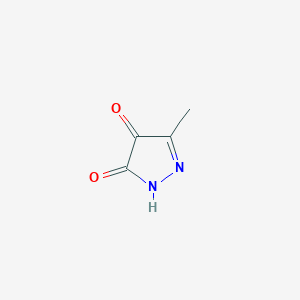
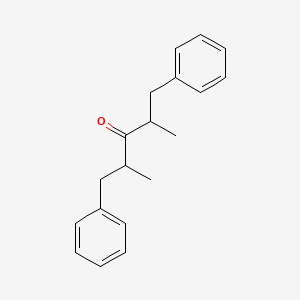

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

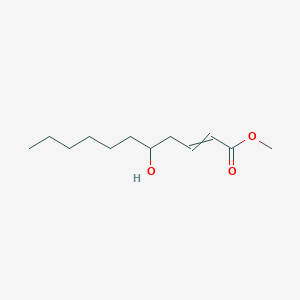
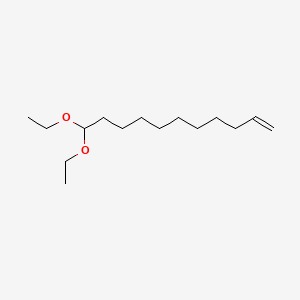
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
